molecular formula C24H26N4O4S B11266240 N-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-3-yl)-4-methylbenzenesulfonamide

N-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B11266240
M. Wt: 466.6 g/mol
InChI Key: RWGVUBOHUKTDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.

    Coupling with Pyridine: The piperazine derivative is then coupled with a pyridine carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

    Sulfonamide Formation: The final step involves the reaction of the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE
  • **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
  • **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-CHLOROBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific structural arrangement, which confers distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the sulfonamide group contributes to its stability and reactivity.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H26N4O4S/c1-18-3-9-23(10-4-18)33(30,31)26-20-15-19(16-25-17-20)24(29)28-13-11-27(12-14-28)21-5-7-22(32-2)8-6-21/h3-10,15-17,26H,11-14H2,1-2H3

InChI Key

RWGVUBOHUKTDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.